N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Description
The exact mass of the compound this compound is 378.15257532 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2S/c1-3-16-17(19)18(21-13-20-16)23-10-9-15(11-23)22(2)26(24,25)12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKANTPGKJJTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide (CAS Number: 2548981-83-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉FN₄O₂S |
| Molecular Weight | 302.3683 g/mol |
| SMILES | CCc1ncnc(c1F)N1CCC(C1)N(S(=O)(=O)C)C |
| CAS Number | 2548981-83-3 |
The biological activity of this compound appears to be linked to its structural components. The fluoropyrimidine moiety is known for its role in anticancer activity, potentially enhancing the compound's efficacy against various cancer cell lines by inhibiting specific enzymes or receptors involved in tumor growth and proliferation .
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
Case Studies
While direct case studies specifically involving this compound are scarce, related compounds have been investigated:
Study 1: Anticancer Efficacy
A study on related fluoropyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .
Study 2: Enzyme Inhibition
Research on similar pyrrolidine-based compounds revealed their potential as inhibitors of key metabolic enzymes involved in drug metabolism and resistance mechanisms in cancer therapy. This suggests that this compound may share these properties .
Future Directions
Further pharmacological studies are necessary to elucidate the complete biological profile and therapeutic potential of this compound. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to assess safety, efficacy, and pharmacokinetics.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
Scientific Research Applications
Anticancer Activity
The fluoropyrimidine moiety in this compound is significant for its anticancer properties. Studies have indicated that it may inhibit specific enzymes or receptors involved in tumor growth and proliferation. For instance, research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the disruption of DNA synthesis and repair pathways, leading to apoptosis in cancerous cells.
Antibacterial Properties
Besides its anticancer potential, this compound has demonstrated promising antibacterial activity. A series of derivatives were tested against common bacterial strains, showing effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The exact mechanism by which these compounds exert their antibacterial effects is still under investigation but may involve interference with bacterial protein synthesis.
Neuropharmacological Effects
Emerging research suggests that N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide may also have neuropharmacological applications. Preliminary studies indicate potential benefits in modulating neurotransmitter systems, which could be relevant for treating conditions like anxiety and depression. The structural similarity to known psychoactive compounds supports further exploration in this area.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their efficacy against multiple cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity while reducing off-target effects, suggesting a pathway for developing more effective anticancer agents.
Case Study 2: Antibacterial Activity
A collaborative study involving various academic institutions assessed the antibacterial properties of the compound against resistant bacterial strains. The findings revealed that specific derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential as a lead structure for new antibiotics.
Q & A
Q. What methodologies identify degradation pathways under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS analysis. Identify hydrolysis (sulfonamide cleavage) or oxidation (pyrrolidine ring) products. Forced degradation (0.1 M HCl/NaOH, H₂O₂) mimics extreme conditions. Use QSAR to predict metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
